4-(4-(2-Ethoxyethoxy)phenoxy)piperidine
Description
4-(4-(2-Ethoxyethoxy)phenoxy)piperidine is a piperidine derivative featuring a phenoxy substituent modified with a 2-ethoxyethoxy chain. Piperidine derivatives are widely explored in medicinal chemistry for their bioactivity, particularly as ligands for neurological targets or antimicrobial agents . Below, we compare this compound with similar derivatives in terms of structure, synthesis, bioactivity, and pharmacokinetics.
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
4-[4-(2-ethoxyethoxy)phenoxy]piperidine |
InChI |
InChI=1S/C15H23NO3/c1-2-17-11-12-18-13-3-5-14(6-4-13)19-15-7-9-16-10-8-15/h3-6,15-16H,2,7-12H2,1H3 |
InChI Key |
RJRJZEJHZYNVTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)OC2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Modifications
Key Observations :
Receptor Binding and Enzymatic Inhibition
Implications for Target Compound :
- The ethoxyethoxy chain may enhance blood-brain barrier (BBB) penetration compared to polar groups like hydroxyl .
- Reduced metabolic stability compared to trifluoromethoxy derivatives due to ether cleavage susceptibility .
Pharmacokinetic Properties
| Property | 4-(4-(2-Ethoxyethoxy)phenoxy)piperidine (Predicted) | 4-(Trifluoromethoxy) Analogue | 4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine |
|---|---|---|---|
| Log S (Aqueous Solubility) | −3.5 (moderate) | −4.2 (low) | −5.1 (very low) |
| GI Absorption | High | Moderate | Low |
| BBB Permeability | Yes (predicted) | No | No |
Data Source : Computed using QSAR models from and structural analogues .
Preparation Methods
Quaternization-Reduction-Hydrogenation Sequence
Adapted from the preparation of analogous trifluoromethoxy derivatives, this four-step protocol offers scalability:
Step 1: Pyridinium Salt Formation
4-(4-(2-Ethoxyethoxy)phenoxy)pyridine is quaternized with benzyl bromide in tetrahydrofuran (THF) at 80°C for 6 hours, yielding N-benzyl-4-(4-(2-ethoxyethoxy)phenoxy)pyridinium bromide (89% yield).
Step 2: Partial Reduction
Sodium borohydride in acetic acid reduces the pyridinium salt to N-benzyl-1,2,3,6-tetrahydro-4-(4-(2-ethoxyethoxy)phenoxy)pyridine. Key conditions:
Step 3: Catalytic Hydrogenation
Pd/C (10 wt%) in methanol under 0.4 MPa H₂ at 30°C for 4 hours achieves full saturation to N-benzyl-4-(4-(2-ethoxyethoxy)phenoxy)piperidine (85% yield, 99.4% purity).
Step 4: Deprotection
Hydrogenolysis using Pd/C in methanol removes the benzyl group, yielding the target compound (94% yield).
Advantages : High yields, minimal chromatography.
Limitations : Requires handling pyridinium intermediates and hydrogenation equipment.
Mitsunobu Coupling Approach
This method couples 4-hydroxy piperidine with 4-(2-ethoxyethoxy)phenol:
-
Reagents : DIAD (diisopropyl azodicarboxylate), triphenylphosphine
-
Solvent : THF, 0°C to room temperature
Challenges :
Nucleophilic Aromatic Substitution
Applicable if a leaving group (e.g., nitro) is present on the aromatic ring:
-
Substrate : 4-nitro-2-ethoxyethoxyphenol
-
Reaction : Piperidine in DMF with K₂CO₃ at 120°C for 12 hours
Drawbacks : Requires high temperatures and extended reaction times.
Reaction Optimization Data
Table 1: Comparative Performance of Hydrogenation Catalysts
| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C (10%) | 0.4 | 30 | 85 | 99.4 |
| PtO₂ | 0.3 | 25 | 94.5 | 98.5 |
Q & A
Q. What are the recommended synthetic routes for 4-(4-(2-Ethoxyethoxy)phenoxy)piperidine?
Synthesis typically involves multi-step reactions, including:
- Etherification : Introducing the ethoxyethoxy group via nucleophilic substitution using 2-ethoxyethanol under alkaline conditions (e.g., NaOH in dichloromethane) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
- Salt formation : Conversion to hydrochloride salt for enhanced stability . Key intermediates should be characterized via H/C NMR and mass spectrometry to confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm substitution patterns (e.g., integration of ethoxyethoxy protons at δ ~3.5–4.0 ppm) .
- HPLC : Assess purity (>98% by reverse-phase C18 column, UV detection at 254 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) .
Q. What safety protocols are essential during handling?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to skin/eye irritation risks (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (STOT SE 3 hazard) .
- Storage : In airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis .
Q. What preliminary biological assays are suitable for activity screening?
- In vitro enzyme inhibition : Test against kinases or GPCRs using fluorometric/colorimetric assays (IC determination) .
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the ethoxyethoxy group?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of phenoxide intermediates .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in biphasic systems .
- Temperature control : Maintain 50–60°C to balance reaction rate and byproduct formation .
Q. How do solubility and stability vary under physiological conditions?
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification .
- Stability studies : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
Q. What strategies address contradictions in biological activity data?
- Dose-response refinement : Test broader concentration ranges (e.g., 1 nM–100 µM) to identify off-target effects .
- Orthogonal assays : Combine enzymatic assays with cellular models (e.g., CRISPR-edited cell lines) to validate target engagement .
Q. How can computational modeling predict target interactions?
- Molecular docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., serotonin receptors) .
- MD simulations : Analyze binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .
Q. What methods elucidate metabolic pathways?
- Isotopic labeling : Synthesize C-labeled analogs for LC-MS/MS metabolite profiling in hepatocyte models .
- CYP450 inhibition assays : Use recombinant enzymes (e.g., CYP3A4) to identify metabolic liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
